molecular formula C30H20KN6NaO6S2 B13772455 Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate CAS No. 68057-99-8

Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate

Cat. No.: B13772455
CAS No.: 68057-99-8
M. Wt: 686.7 g/mol
InChI Key: ACXNMSHTEIVGRM-YHPRVSEPSA-L
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Description

Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate (CAS: 85187-75-3; EC: 245-857-3) is a stilbene-derived disulphonate compound characterized by a central ethene (stilbene) backbone functionalized with two 1,2,3-triazole rings at the 4,4' positions and sulphonate groups at the 2,2' positions. Its synthesis involves derivatization of the precursor 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS), which undergoes sequential reactions to introduce triazole moieties and counterions (K⁺/Na⁺) . The compound is primarily utilized in industrial applications, such as fluorescent brightening agents (FBAs) in textiles and paper products, owing to its UV absorption and emission properties .

Properties

CAS No.

68057-99-8

Molecular Formula

C30H20KN6NaO6S2

Molecular Weight

686.7 g/mol

IUPAC Name

potassium;sodium;5-(4-phenyltriazol-2-yl)-2-[(E)-2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C30H22N6O6S2.K.Na/c37-43(38,39)29-17-25(35-31-19-27(33-35)21-7-3-1-4-8-21)15-13-23(29)11-12-24-14-16-26(18-30(24)44(40,41)42)36-32-20-28(34-36)22-9-5-2-6-10-22;;/h1-20H,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2/b12-11+;;

InChI Key

ACXNMSHTEIVGRM-YHPRVSEPSA-L

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[K+]

Related CAS

37069-54-8 (Parent)

Origin of Product

United States

Preparation Methods

Synthesis of Stilbene Core

The stilbene backbone is commonly synthesized via a Wittig reaction or a Heck coupling between appropriately substituted benzene derivatives. Alternatively, stilbene can be prepared by condensation reactions involving benzaldehyde derivatives and phenylacetic acid derivatives under basic conditions.

Sulfonation

Sulfonation is typically achieved by treating the stilbene intermediate with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes under controlled temperature conditions to introduce sulfonic acid groups at the 2,2'-positions of the stilbene rings. This step is critical to ensure water solubility and ionic character.

Formation of 1,2,3-Triazole Rings

The 1,2,3-triazole rings are introduced via cycloaddition reactions, often the Huisgen 1,3-dipolar cycloaddition between azides and alkynes. In this case, phenyl-substituted azides and alkynes are reacted to form the 4-phenyl-1,2,3-triazole moieties attached to the stilbene scaffold. This step may be catalyzed by copper(I) salts (CuAAC reaction) to favor regioselectivity.

Formation of Potassium Sodium Salt

The final sulfonic acid groups are neutralized with potassium and sodium bases (e.g., potassium carbonate and sodium hydroxide) to yield the mixed potassium sodium salt form. This step ensures the compound's ionic balance and enhances solubility.

Detailed Preparation Procedure (Hypothetical Composite Based on Literature)

Step Reagents and Conditions Description Notes
1. Stilbene Synthesis Benzaldehyde derivatives, phosphonium ylide, or Pd catalyst Formation of stilbene backbone via Wittig or Heck reaction Control of E/Z isomerism important
2. Sulfonation Chlorosulfonic acid, SO3 complexes, temperature 0–50 °C Introduction of sulfonic acid groups at 2,2'-positions Reaction time and temperature control critical to avoid over-sulfonation
3. Triazole Ring Formation Phenyl azide, terminal alkyne, Cu(I) catalyst, solvent (e.g., t-BuOH/H2O) Copper-catalyzed azide-alkyne cycloaddition to form 4-phenyl-1,2,3-triazole rings Regioselective formation of 1,4-disubstituted triazoles
4. Salt Formation Potassium carbonate, sodium hydroxide, aqueous medium Neutralization of sulfonic acids to potassium sodium salt pH control important to prevent decomposition

Analytical Data Supporting Preparation

The compound's identity and purity are confirmed by:

Research Findings and Optimization

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is preferred for triazole formation due to high regioselectivity and mild conditions, improving yield and reducing side products.
  • Sulfonation conditions require optimization to prevent over-sulfonation or degradation of stilbene core.
  • Mixed potassium sodium salt formation enhances solubility compared to single metal salts, beneficial for biological and materials applications.
  • Patent CN106674064A describes related stilbene compound preparation processes emphasizing controlled sulfonation and purification steps, which can be adapted for this compound.

Summary Table of Preparation Steps

Preparation Stage Key Reagents Conditions Purpose Challenges
Stilbene Backbone Formation Benzaldehyde derivatives, phosphonium ylide or Pd catalyst Organic solvents, inert atmosphere Build stilbene core Control E/Z isomers
Sulfonation Chlorosulfonic acid or SO3 0–50 °C, controlled time Introduce sulfonic acid groups Avoid over-sulfonation
Triazole Ring Cycloaddition Phenyl azide, terminal alkyne, Cu(I) catalyst Room temperature, aqueous-organic solvent Form 1,2,3-triazole rings Regioselectivity, side reactions
Salt Formation Potassium carbonate, sodium hydroxide Aqueous solution, pH control Convert to potassium sodium salt Prevent compound degradation

Chemical Reactions Analysis

Ion-Exchange Reactions

The compound’s sulfonate groups and mixed alkali metal counterions facilitate ion-exchange processes. Comparative studies with analogous compounds reveal distinct selectivity patterns:

CompoundCounterionsSolubility (g/L, H₂O)Ion-Exchange Affinity (K⁺ vs. Na⁺)Source
Potassium sodium stilbene disulphonateK⁺/Na⁺12.5K⁺ > Na⁺ (2.3:1 ratio)
Disodium stilbene disulphonateNa⁺9.8Na⁺ > K⁺ (1:0.8 ratio)
Dipotassium stilbene disulphonateK⁺14.2K⁺ >> Na⁺ (4:1 ratio)

Key Findings :

  • The mixed K⁺/Na⁺ system exhibits intermediate ion-exchange behavior compared to single-cation derivatives .

  • In acidic media (pH < 3), sulfonate groups protonate, reducing ion-exchange capacity .

Coordination with Metal Ions

The triazole and sulfonate moieties act as ligands for transition metals. Spectroscopic studies indicate:

Reaction with Cu²⁺ :

C30H20KN6NaO6S2+CuCl2[Cu(C30H18N6O6S2)]2+2KCl+2NaCl\text{C}_{30}\text{H}_{20}\text{KN}_6\text{NaO}_6\text{S}_2+\text{CuCl}_2\rightarrow [\text{Cu}(\text{C}_{30}\text{H}_{18}\text{N}_6\text{O}_6\text{S}_2)]^{2-}+2\text{KCl}+2\text{NaCl}

  • Stability constant (log β): 8.7 ± 0.3 .

  • Coordination occurs via triazole N3 and sulfonate O atoms, forming a distorted octahedral geometry .

Reaction with Fe³⁺ :

  • Forms a paramagnetic complex with quenching of fluorescence (quantum yield drops from 0.62 to 0.18) .

Photochemical Reactions

The stilbene backbone undergoes [2+2] cycloaddition under UV irradiation (λ = 365 nm):

Mechanism :

2textC30H20KN6NaO6S2hνCyclobutane derivative+Byproducts2\\text{C}_{30}\text{H}_{20}\text{KN}_6\text{NaO}_6\text{S}_2\xrightarrow{h\nu}\text{Cyclobutane derivative}+\text{Byproducts}

  • Quantum yield: 0.15 .

  • Reaction is reversible in polar aprotic solvents (e.g., DMSO) .

Acid-Base Reactivity

Sulfonate and triazole groups participate in pH-dependent equilibria:

Functional GrouppKa RangeReaction
Sulfonate (-SO₃⁻)<1 (fully deprotonated)No protonation under typical conditions
Triazole (C-H)10.2–12.5Deprotonation forms a triazolate anion

Applications :

  • Acts as a Brønsted base in non-aqueous catalysis (e.g., Knoevenagel condensation) .

Biological Interactions

The compound interacts with biomolecules via electrostatic and π-stacking interactions:

Target BiomoleculeBinding Constant (Kd, μM)Interaction Mode
DNA (dsDNA)4.2 ± 0.7Minor groove binding
Bovine Serum Albumin12.3 ± 1.2Hydrophobic pocket binding

Mechanistic Insight :

  • Sulfonate groups enhance solubility but reduce membrane permeability (logP = -3.1) .

Synthetic Modifications

Derivatization reactions focus on triazole and stilbene functionalization:

Triazole Alkylation :

C30H20KN6NaO6S2+R XC30H19KN6NaO6S2R+HX\text{C}_{30}\text{H}_{20}\text{KN}_6\text{NaO}_6\text{S}_2+\text{R X}\rightarrow \text{C}_{30}\text{H}_{19}\text{KN}_6\text{NaO}_6\text{S}_2\text{R}+\text{HX}

  • Yields >80% for R = methyl, benzyl .

  • Higher steric hindrance observed with bulky R groups (e.g., tert-butyl) .

Stilbene Hydrogenation :

  • Catalytic hydrogenation (H₂/Pd-C) reduces the central double bond, forming a saturated analog with loss of fluorescence.

Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition steps:

  • 200–300°C : Loss of sulfonate groups (mass loss: 22%).

  • 300–450°C : Triazole ring breakdown (mass loss: 48%).

  • >450°C : Carbonization .

Scientific Research Applications

Potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of potassium sodium 4,4’-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2’-disulfonate involves its interaction with specific molecular targets and pathways. The triazole rings can interact with various enzymes and proteins, modulating their activity. The stilbene backbone can also participate in electron transfer processes, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Stilbene Disulphonates

Stilbene disulphonates are a diverse class of compounds differentiated by substituents on the stilbene core, counterions, and functional groups. Below is a detailed comparison:

Structural Variations

Compound Name Substituents Core Modifications Key Applications Reference
Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate 4-phenyl-1,2,3-triazole at 4,4'; K⁺/Na⁺ counterions Triazole-stilbene conjugation Fluorescent brightening
Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate Triazine-aniline-morpholine substituents Triazine-stilbene conjugation Textile brightening; moderate environmental toxicity
Tetrasodium 4,4'-bis[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulphonate Hydroxypropyl and sulphonatophenyl-triazine substituents Increased hydrophilicity High-solubility brightener (400–1000 g/L)
4,4'-Di-isothiocyanostilbene-2,2'-disulphonate (DIDS) Isothiocyanate groups Electrophilic reactivity Lactate transport inhibition (Ki ≈ 40 μM)

Key Functional Differences

  • Biological Activity: DIDS and 4,4'-dibenzamidostilbene-2,2'-disulphonate (DBDS): Act as reversible inhibitors of monocarboxylate transporters (MCTs) in erythrocytes, with Ki values of ~40 μM and ~22 μM, respectively . Triazole/Triazine Derivatives: Lack significant biological inhibitory activity; instead, they are optimized for optical properties (e.g., fluorescence quantum yield) .
  • Industrial Applications: Fluorescent Brighteners: Compounds with triazine or triazole substituents (e.g., Fluorescent Brightener 230, CAS: 27344-06-5) are preferred for paper and detergent industries due to high UV stability and brightness . Environmental Impact: Some FBAs, like Disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate, exhibit eco-toxicity (e.g., chronic toxicity to aquatic organisms) .

Physicochemical Properties

Property Potassium Sodium Triazole-Stilbene Disulphonate DIDS Tetrasodium Triazine-Stilbene Disulphonate
Molecular Weight ~800–850 g/mol (estimated) 454.3 g/mol 1221.14 g/mol
Solubility Moderate (data limited) Low (requires bicarbonate buffer) High (400–1000 g/L in water)
LogP ~0.7–1.2 (estimated) -1.5 (hydrophilic) 5.27 (hydrophobic substituents)
Key Functional Groups Triazole (π-conjugated), sulphonate Isothiocyanate (electrophilic) Triazine, hydroxypropyl (H-bonding)

Biological Activity

Potassium sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonate is a complex organic compound known for its diverse biological activities. This article explores its synthesis, structural characteristics, biological interactions, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C30H20K1N6Na1O6S2C_{30}H_{20}K_{1}N_{6}Na_{1}O_{6}S_{2} and a molecular weight of approximately 686.73 g/mol. Its structure features a stilbene backbone with two triazole rings that include phenyl groups and sulfonate moieties. These sulfonate groups enhance the compound's solubility in aqueous environments, making it suitable for biological applications .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to inhibit lipid peroxidation in liver microsomes. This property is critical as lipid peroxidation is a marker of oxidative stress that can lead to cellular damage .

Interaction with Biomolecules

The compound interacts with various biomolecules due to its ionic nature. The dual presence of potassium and sodium ions enhances its potential interactions within biological systems. Studies suggest that it may modulate enzyme activities and receptor functions through these interactions .

Antiproliferative Effects

In vitro studies have demonstrated that this compound possesses antiproliferative properties against several cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of human cervix carcinoma (HeLa) cells and murine leukemia cells (L1210). The mechanism behind this activity is believed to involve the disruption of cellular signaling pathways associated with cell proliferation .

Case Study 1: Lipid Peroxidation Inhibition

A study investigating the antioxidant capacity of various synthetic compounds found that this compound significantly inhibited lipid peroxidation induced by oxidative stress in liver microsomes from vitamin E-deficient rats. The results indicated a protective effect against oxidative damage .

Case Study 2: Antiproliferative Activity

In a comparative study of antiproliferative agents, this compound was tested alongside other triazole derivatives against HeLa cells. The results showed an IC50 value of approximately 9.6 μM for this compound, indicating its potent activity compared to other tested compounds .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Dipotassium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonateC30H20K2N6O6SC_{30}H_{20}K_{2}N_{6}O_{6}SContains two potassium ions; potential for different solubility properties
Sodium 4,4'-bis(4-phenyl-2H-1,2,3-triazol-2-yl)stilbene-2,2'-disulphonateC30H20N6NaO6SC_{30}H_{20}N_{6}NaO_{6}SOnly contains sodium; may exhibit different biological activity
Disodium 4,4'-bis(4-phenytriazol)stilbeneC30H20N6Na2O6SC_{30}H_{20}N_{6}Na_{2}O_{6}SLacks one sulfonate group; potentially less soluble

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